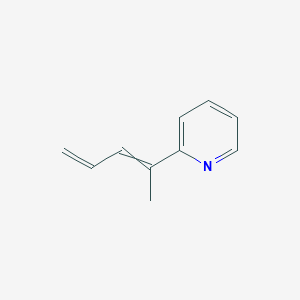

2-(Penta-2,4-dien-2-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

60499-19-6 |

|---|---|

Molecular Formula |

C10H11N |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

2-penta-2,4-dien-2-ylpyridine |

InChI |

InChI=1S/C10H11N/c1-3-6-9(2)10-7-4-5-8-11-10/h3-8H,1H2,2H3 |

InChI Key |

FBFVWNDFGRAUMW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC=C)C1=CC=CC=N1 |

Origin of Product |

United States |

The Significance of Pyridine Dienyl Frameworks in Contemporary Organic Chemistry and Materials Science

The fusion of a pyridine (B92270) ring with a conjugated diene creates a molecular scaffold with a rich and tunable electronic character. The pyridine moiety, with its electron-withdrawing nitrogen atom, imparts a degree of electron deficiency to the aromatic system. wikipedia.orgnumberanalytics.com This influences the electron density of the appended diene, creating a polarized π-system that is ripe for a variety of chemical transformations. wikipedia.org

In contemporary organic chemistry , this unique electronic nature is harnessed for several purposes:

Advanced Synthesis: Pyridine-dienyl systems are valuable intermediates in the construction of more complex molecular architectures. The diene component can participate in a range of pericyclic reactions, such as Diels-Alder cycloadditions, allowing for the stereocontrolled formation of new ring systems. The pyridine ring can act as a coordinating ligand for metal catalysts, directing reactions to specific sites on the molecule. organic-chemistry.org

Catalysis: The nitrogen atom in the pyridine ring can serve as a Lewis basic site, enabling these compounds to act as organocatalysts. Furthermore, they can function as ligands for transition metals, with the conjugated diene potentially participating in the catalytic cycle through coordination to the metal center. This dual functionality is a key area of interest for developing novel and efficient catalytic processes.

In the realm of materials science , the extended π-conjugation in pyridine-dienyl frameworks is of paramount importance:

Conducting Polymers: The delocalized electrons across the pyridine and diene units can facilitate charge transport, making these systems building blocks for organic conducting polymers. biosynce.com The properties of these materials can be fine-tuned by modifying the substituents on either the pyridine ring or the diene chain.

Organic Electronics: The electronic properties of pyridine-conjugated systems make them attractive for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The ability to absorb and emit light, coupled with their charge-carrying capabilities, is central to their potential in these technologies. rsc.orgresearchgate.net

The table below summarizes the key areas of significance for pyridine-dienyl frameworks.

| Field | Significance |

| Organic Chemistry | Versatile synthetic intermediates, building blocks for complex molecules, and potential as organocatalysts and ligands. |

| Materials Science | Precursors to conducting polymers, active components in organic electronics (OLEDs, OPVs, OFETs). |

Historical Context and Evolution of Research on Pyridine Conjugated Polyenes

Direct Synthetic Approaches to this compound

Direct synthetic routes to this compound are conceptually straightforward but can present challenges in controlling regioselectivity and achieving the desired dienyl isomer. One potential, albeit less common, approach involves the construction of the pyridine ring from acyclic precursors that already contain the penta-2,4-dienyl moiety. For instance, a Hantzsch-type pyridine synthesis could theoretically be adapted by using a β-ketoester or a related precursor bearing the C5-dienyl side chain. However, the stability of the dienyl group under the reaction conditions, which often involve heat and acidic or basic catalysts, could be a significant hurdle.

Another direct approach could involve the functionalization of a pre-formed pyridine ring. For example, a reaction between 2-lithiopyridine and a suitable electrophile derived from a pentadiene skeleton might be envisioned. However, such methods often suffer from side reactions and the difficulty of preparing and handling the requisite organometallic dienyl species. Given the complexities and potential for low yields, convergent synthetic strategies are generally favored for constructing molecules of this type.

Strategies for Constructing Pyridine-Dienyl Scaffolds via Convergent Synthesis

Convergent synthesis offers a more flexible and often more efficient route to complex molecules like this compound. This strategy involves the independent synthesis of the two key fragments—the pyridine ring and the penta-2,4-dienyl moiety—followed by their strategic coupling. This approach allows for greater control over the final structure and facilitates the preparation of analogs with variations in either the pyridine or the diene component.

The crucial step in a convergent synthesis is the formation of the carbon-carbon bond connecting the pyridine ring at the C2-position to the central carbon of the pentadienyl system. Several powerful cross-coupling and alkylation/arylation reactions are available for this purpose.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a robust method for forming C-C bonds between aromatic systems. wikipedia.org In the context of synthesizing this compound, a common strategy would involve the coupling of a 2-halopyridine with an organometallic reagent containing the pentadienyl fragment.

The Suzuki-Miyaura cross-coupling is a widely used reaction for this purpose, but it can be challenging for 2-substituted pyridines due to the difficulty in preparing and the instability of the required pyridine-2-boronates. nih.gov An alternative and often more effective method involves the use of pyridine-2-sulfinates as nucleophilic coupling partners with aryl or heteroaryl halides. nih.gov This approach has shown considerable scope and utility. nih.gov

Table 1: Selected Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Pyridine Bond Formation

| Coupling Reaction | Electrophile | Nucleophile | Catalyst/Ligand | Key Features |

| Suzuki-Miyaura | 2-Halopyridine | Pentadienylboronic acid/ester | Pd(OAc)₂, PCy₃ | Wide availability of boronic acids, but can be problematic for 2-pyridyl systems. nih.gov |

| Stille | 2-Halopyridine | Pentadienylstannane | Pd(PPh₃)₄ | Tolerant of many functional groups, but tin reagents are toxic. |

| Negishi | 2-Halopyridine | Pentadienylzinc halide | Pd(dppf)Cl₂ | Highly reactive nucleophiles, but sensitive to air and moisture. |

| Sulfinate Coupling | (Penta-2,4-dien-2-yl)halide | Pyridine-2-sulfinate | Pd(OAc)₂, PCy₃ | Stable and easily prepared pyridine nucleophiles, offering a broad scope. nih.gov |

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. youtube.com

Direct C-H functionalization of pyridines offers an atom-economical alternative to cross-coupling reactions. rsc.org These methods avoid the pre-functionalization of the pyridine ring with a halogen or other leaving group. One strategy involves the conversion of pyridine to a more electrophilic pyridinium species, which can then undergo nucleophilic addition. rsc.org Recent advances have focused on achieving high regioselectivity, particularly at the C-4 position. rsc.orgrsc.org However, methods for selective C-2 alkylation are also being developed. acs.org

Another approach involves the arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with Grignard reagents. acs.org This method allows for efficient and selective C-H bond functionalization. acs.org Pyridine N-oxides are often used as intermediates to activate the pyridine ring for functionalization. acs.org

Table 2: Methods for Alkylation and Arylation of Pyridine Derivatives

| Method | Pyridine Substrate | Reagent | Key Features |

| Minisci-type Reaction | Pyridine | Alkyl radicals | Can be used for C-4 alkylation; regioselectivity can be an issue. nih.gov |

| Pyridinium Activation | Pyridine | Ionic and radical nucleophiles | Enzyme-mimicking reagents can direct functionalization to the C-4 position. rsc.org |

| Grignard Reaction with N-Oxides | 2-Halopyridine N-oxide | Grignard reagents | Allows for C2/C6 regioselective functionalization. acs.org |

| Regiodivergent Alkylation | Pyridine | 1,1-Diborylalkanes | The choice of alkyllithium activator directs alkylation to either the C2 or C4 position. acs.org |

The pentadienyl fragment itself can be constructed through various olefination reactions. The Wittig reaction and its modifications are particularly powerful tools for this purpose.

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to form an alkene. masterorganicchemistry.comwikipedia.org This reaction is highly versatile for creating carbon-carbon double bonds with excellent control over the position of the new double bond. mnstate.edulibretexts.org

To synthesize the penta-2,4-dienyl moiety, a sequential Wittig reaction approach can be employed. For example, a C3-phosphonium ylide can be reacted with acrolein (propenal) to generate the 1,3-diene system. Alternatively, a C2-ylide can be reacted with a C3-enal. The stereochemistry of the resulting alkene (E/Z) is dependent on the nature of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate esters, typically provides (E)-alkenes with high selectivity and employs more reactive and easily handled phosphonate carbanions.

Table 3: Wittig-Type Reactions for Diene Synthesis

| Reaction | Reagents | Product Stereochemistry | Key Features |

| Wittig Reaction | Aldehyde/Ketone + Phosphorus Ylide | Dependent on ylide stability (Stabilized -> E, Non-stabilized -> Z). organic-chemistry.org | Wide scope, but can produce phosphine oxide byproducts that are difficult to remove. masterorganicchemistry.com |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate Carbanion | Predominantly (E)-alkenes. | Water-soluble phosphate byproducts are easily removed. |

| Schlosser Modification | Ylide + Aldehyde/Ketone + Phenyllithium | Selectively affords (E)-alkenes. wikipedia.org | Useful for obtaining the less-favored E-isomer from non-stabilized ylides. wikipedia.org |

By combining these powerful synthetic methodologies, a robust and flexible convergent synthesis of this compound and a wide array of its analogs can be achieved, allowing for systematic exploration of their chemical and physical properties.

Assembly of the Penta-2,4-dienyl Moiety

Claisen-Schmidt Condensation and its Variants for Dienone Formation

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for forming α,β-unsaturated carbonyl compounds. numberanalytics.comwikipedia.orgtaylorandfrancis.com This reaction involves the base-catalyzed condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org It represents a specific and widely utilized variation of the aldol condensation. wikipedia.orgresearchgate.net

In the context of synthesizing precursors for pyridine-dienyl structures, the Claisen-Schmidt condensation is instrumental in creating dienones. For instance, the reaction of a pyridine-2-carbaldehyde with a suitable ketone can yield a pyridyl-substituted chalcone, which is a type of dienone. bamu.ac.in The general mechanism involves the deprotonation of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy carbonyl intermediate yields the α,β-unsaturated product. researchgate.net

Variants of the Claisen-Schmidt condensation allow for a broad scope of substrates and reaction conditions. The choice of base, which can range from strong bases like sodium hydroxide and potassium hydroxide to weaker organic bases such as piperidine, can influence the reaction's outcome and stereoselectivity. numberanalytics.com For example, strong bases often favor the formation of the E-isomer. numberanalytics.com Furthermore, the reaction can be carried out under various conditions, including solvent-free systems using solid NaOH, which can lead to quantitative yields. nih.gov Microwave irradiation has also been employed to accelerate the reaction. numberanalytics.com

A specific application is the synthesis of pyridine chalcones, where pyridine-2-carbaldehyde is reacted with an acetophenone derivative in the presence of a base like potassium hydroxide. bamu.ac.in This directly yields a compound with a pyridine ring attached to a propenone system, a key building block for more complex dienyl derivatives.

Synthesis of Activated Penta-1,4-dien-3-one Derivatives

Activated penta-1,4-dien-3-one derivatives are valuable intermediates for the synthesis of complex molecules, including those with pyridine moieties. mdpi.comresearchgate.netnih.govpeerj.com The synthesis of these activated dienones often begins with a Claisen-Schmidt condensation. For example, a substituted benzaldehyde can be reacted with acetone to form a butenone intermediate. This intermediate can then undergo a second condensation with another aldehyde to generate the penta-1,4-dien-3-one skeleton. mdpi.com

These dienones can be "activated" by incorporating various functional groups that enhance their reactivity or introduce desirable properties. For instance, phosphorylated penta-1,4-dien-3-one derivatives have been synthesized by condensing a dienone intermediate with a dialkyl phosphonate. mdpi.com Similarly, oxime ether derivatives bearing a pyridine moiety have been prepared, demonstrating the versatility of these synthetic routes. researchgate.net

The general synthetic strategy for these derivatives often involves a multi-step process. A common route starts with the reaction of a hydroxybenzaldehyde with acetone to form a hydroxyphenyl-butenone. This intermediate is then condensed with a substituted aldehyde to yield a diaryl-penta-1,4-dien-3-one. This core structure can then be further functionalized. For example, ether linkages can be introduced by reacting the hydroxyl group with a suitable alkyl halide. nih.gov

The following table summarizes the synthesis of various activated penta-1,4-dien-3-one derivatives:

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| 2-Hydroxybenzaldehyde, Acetone, Substituted Aldehydes, Dialkyl Phosphonate | 1. 10% NaOH, 12h, RT; 2. Condensation; 3. Et3N, CCl4, RT, 24h | Phosphorylated penta-1,4-dien-3-one | mdpi.com |

| 4-Hydroxybenzaldehyde, Aromatic Aldehydes, 1,2-Dibromoethane | 1. Condensation at RT; 2. K2CO3, DMF, 80°C, 6h | (1E,4E)-1-(4-(2-bromoethoxy)phenyl)-5-substituted phenylpenta-1,4-dien-3-one | nih.gov |

| Benzyl, Diacetyl, Thio-semicarbazide, Acetic Acid, Water | Stirred at 100-110°C for 6-8h | Intermediate for 1,4-pentadien-3-one with a triazine moiety | peerj.com |

Multi-Component Reactions Towards Pyridine-Dienyl Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govresearchgate.netbohrium.comtaylorfrancis.com This approach offers significant advantages, including reduced reaction times, lower costs, and environmental benefits due to decreased waste generation. nih.gov MCRs are particularly well-suited for the synthesis of highly functionalized pyridine derivatives. researchgate.netbohrium.com

Several MCRs can be envisioned for the synthesis of pyridine-dienyl derivatives. A one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate under microwave irradiation is a powerful method for constructing the pyridine ring. nih.gov While this specific example may not directly yield a dienyl side chain, the versatility of MCRs allows for the incorporation of dienyl-containing starting materials.

Another approach involves a three-component synthesis based on a Diels-Alder reaction of 2-azadienes. nih.gov These 2-azadienes can be generated in situ from a variety of starting materials, including aldehydes and enamines. The subsequent cycloaddition with a suitable dienophile can lead to a polysubstituted pyridine ring. By choosing an appropriate enamine or dienophile with a pre-existing dienyl group, this method could be adapted for the synthesis of pyridine-dienyl structures.

The following table highlights some MCRs used for pyridine synthesis:

| Reaction Type | Reactants | Key Features | Reference |

| One-pot, four-component | p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives, Ammonium acetate | Microwave irradiation, excellent yields (82-94%), short reaction times (2-7 min) | nih.gov |

| Two-pot, three-component | Aryl/heteroaromatic aldehydes, α,β-Unsaturated acids, Push-pull enamines | Redox-neutral intermolecular catalytic aza-Wittig reaction to form 2-azadienes, followed by Diels-Alder reaction | nih.gov |

| One-pot sequential | Aromatic aldehydes, Acyclic/cyclic ketones, Malononitrile, Ammonium acetate | Eco-friendly, good-to-excellent yields | researchgate.net |

Stereoselective Synthetic Approaches for Pyridine-Dienyl Geometries

The stereoselective synthesis of the dienyl moiety is crucial as the geometry of the double bonds significantly influences the properties of the final compound. mdpi.com Transition-metal-catalyzed cross-coupling reactions are a primary method for the stereoselective construction of 1,3-dienes. mdpi.com These reactions often involve the coupling of pre-functionalized alkenyl partners with a defined stereochemistry. mdpi.com

Palladium-catalyzed reactions are particularly prominent in this area. For example, a palladium-mediated, base-free Suzuki-Miyaura coupling of propargyl alcohols and boronic acids can generate allenes, which then isomerize in situ to form 1,3-dienes. mdpi.com Another strategy is the stereoselective dienylation using sulfolenes. A palladium-catalyzed cross-coupling preceded by a base-induced ring opening of sulfolenes allows for the highly regio- and stereoselective synthesis of conjugated dienes. nih.gov This method is particularly useful for creating dienes with challenging cis double bonds. nih.gov

The stereoselectivity of these reactions is often dictated by the catalyst and reaction conditions. For instance, in the dienylation with sulfolenes, the catalyst plays a key role in determining the stereoselectivity of the C-C bond formation. nih.gov Similarly, in some Heck-type reactions, the choice of catalyst and ligands can lead to stereoconvergent outcomes. nih.gov

The following table provides an overview of stereoselective methods for diene synthesis:

| Method | Key Features | Stereoselectivity | Reference |

| Palladium-catalyzed three-component reaction | Coupling of allenes, aryl iodides, and diazo compounds | Furnishes dienes as a single stereoisomer | mdpi.com |

| Sequential Suzuki-Miyaura coupling/palladium-mediated allene isomerization | Base-free conditions, in situ conversion of allenes to 1,3-dienes | Stereoselective | mdpi.com |

| Palladium-catalyzed dienylation with sulfolenes | Regio- and stereoselective ring opening of sulfolenes followed by cross-coupling | Highly E- and Z-selective, depending on the sulfolene substitution | nih.govnih.gov |

| Palladium-catalyzed dienylation with homoallenylboronates | Z-selective with respect to the trisubstituted C=C bond | Z-selective | nih.gov |

Coordination Chemistry and Ligand Applications of 2 Penta 2,4 Dien 2 Yl Pyridine Analogues

Design Principles for Pyridine-Dienyl Ligands in Transition Metal Chemistry

The design of pyridine-dienyl and analogous ligands, such as pyridine-diimine (PDI) and pyridine-oxazoline, is a cornerstone for developing effective transition metal catalysts. The efficacy of these ligands hinges on a blend of electronic and steric properties that can be fine-tuned for specific catalytic applications.

A key principle in designing these ligands is the ability to modulate the reactivity of the metal center. youtube.com The pyridine (B92270) moiety, a six-membered aromatic heterocycle, acts as a Lewis base and can form stable complexes with a wide array of transition metals. alfachemic.comresearchgate.net Its electronic properties can be modified by introducing electron-donating or electron-withdrawing substituents, which in turn influences the catalytic activity of the resulting metal complex. nih.gov

The dienyl component, or its analogues like diimines, provides additional coordination sites, forming a chelate with the metal center. The structure of this chelating arm is critical. For instance, the development of chiral pyridine-derived ligands has been a significant focus for asymmetric catalysis. nih.govx-mol.com A major challenge in this area is balancing stereoselectivity with broad reactivity. Introducing bulky chiral groups near the coordinating nitrogen atom can enhance stereoselectivity but may also hinder catalytic activity due to increased steric hindrance. nih.gov To address this, novel chiral pyridine units (CPUs) with rigid, fused-ring frameworks have been developed. nih.gov These designs minimize local steric hindrance while allowing for the tuning of the broader steric environment through remote substituents, thereby achieving both high reactivity and selectivity. nih.gov

Furthermore, the nature of the linkage between the pyridine and the dienyl or analogous group influences the geometry and stability of the metal complex. In cyclopentadienyl (B1206354) ligands with a pendant pyridyl group, the length of the spacer between the two moieties determines the size and stability of the resulting metallocycle. mdpi.com This principle is broadly applicable to the design of various pyridine-based chelating ligands.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with pyridine-dienyl and analogous ligands typically involves the reaction of the ligand with a suitable transition metal precursor. For example, palladium(II) complexes with various functionalized pyridine ligands have been synthesized from Pd(II) salts. nih.gov Similarly, nickel(II) and palladium(II) complexes with dicarbollide ligands containing a pendant pyridine group are formed by reacting the ligand with bis(triphenylphosphine)metal(II) chlorides. mdpi.com The synthesis of pentamethylcyclopentadienyl iron complexes bearing α-diimine and α-iminopyridine ligands has been achieved through a one-pot reduction and complexation of the corresponding (κ2-N,Nʹ)FeCl2 precursors with [C5Me5]Li. osti.gov

The coordination geometry of the metal center is a key feature revealed by these characterization methods. Pyridine-containing ligands can lead to various geometries, including square-planar, octahedral, and trigonal-bipyramidal, depending on the metal, the ligand, and the other coordinating species. nih.govrsc.orgwikipedia.org The structural details are crucial for understanding the reactivity and catalytic behavior of the complexes.

Catalytic Applications of Metal-Pyridine-Dienyl Complexes

Metal complexes featuring pyridine-dienyl and analogous ligands have demonstrated significant utility as catalysts in a variety of organic transformations. Their catalytic activity is closely linked to the design principles discussed earlier, with the ligand framework playing a pivotal role in determining the efficiency and selectivity of the reaction.

Asymmetric Catalysis Mediated by Chiral Pyridine-Dienyl Ligands

The development of chiral ligands is a key area in catalysis, aiming to produce enantiomerically pure compounds, which are of great importance in the pharmaceutical and fine chemical industries. researchgate.netnih.gov Chiral pyridine-derived ligands have emerged as a versatile class of ligands for asymmetric catalysis. nih.govx-mol.comeurekaselect.com

For example, iridium complexes bearing chiral SpiroAP ligands with an appended pyridine group have shown high activity and enantioselectivity in the asymmetric hydrogenation of a wide range of ketones and olefins. researchgate.net The introduction of a chiral, rigid, fused-ring framework in pyridine-based ligands has led to highly efficient nickel-catalyzed intermolecular reductive additions and iridium-catalyzed C-H borylation reactions. nih.gov Density functional theory (DFT) calculations have supported these experimental findings, indicating that the chiral pyridine unit induces a stereospecific environment at the metal center, which is responsible for the observed enantioselection. researchgate.net The success of these systems lies in the modular and tunable nature of the chiral pyridine units, which allows for the optimization of both reactivity and stereoselectivity. nih.gov

Homogeneous and Heterogeneous Catalysis with Pyridine-Dienyl Systems

Pyridine-dienyl and analogous complexes are active in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the catalyst and reactants are in the same phase, typically in a solution. youtube.comyoutube.comslideshare.net This often leads to high activity and selectivity. youtube.com For instance, titanium-pyridine complexes are used as catalysts for the polymerization of olefins and alkynes, as well as in intramolecular hydroamination reactions. alfachemic.com Palladium(II) complexes with pyridine derivatives have proven to be efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. youtube.comspringer.com An example of a system that bridges the gap between homogeneous and heterogeneous catalysis is an ionic iron-based metal-organic framework (MOF) assembled from 4′-pyridyl-2,2′:6′,2′′-terpyridine. nih.gov This material acts as a recyclable, heterogeneous precatalyst for the syn-selective hydroboration of alkynes under mild, solvent-free conditions. nih.gov The development of such systems, which combine the high activity of homogeneous catalysts with the practical benefits of heterogeneous catalysts, is an active area of research.

The versatility of transition metals to act as catalysts is often attributed to their ability to exist in variable oxidation states and to have partially filled d-orbitals that can interact with reactant molecules. youtube.com The pyridine-dienyl ligand framework plays a crucial role in modulating these properties to achieve the desired catalytic outcome.

Computational and Theoretical Investigations of 2 Penta 2,4 Dien 2 Yl Pyridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are workhorses in this field, balancing computational cost and accuracy. nih.govnih.gov

Electronic Structure: DFT calculations can determine the distribution of electrons within the molecule, highlighting regions of high or low electron density. This is crucial for predicting reactivity, as electron-rich areas may be susceptible to electrophilic attack, while electron-poor areas are prone to nucleophilic attack. Key parameters obtained include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is an indicator of chemical reactivity and stability. researchgate.net

Molecular Geometry: These calculations are used to find the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. researchgate.net This provides precise information on bond lengths, bond angles, and dihedral angles, which are foundational for understanding all other molecular properties. For pyridine (B92270) derivatives, calculations often focus on the planarity of the pyridine ring and the orientation of its substituents. nih.gov

Table 1: Illustrative Geometrical Parameters from DFT Calculations for a Generic Pyridine Derivative

| Parameter | Description | Typical Calculated Value Range |

| C-N Bond Length | The length of the carbon-nitrogen bonds within the pyridine ring. | 1.33 - 1.35 Å |

| C-C Bond Length | The length of the carbon-carbon bonds within the pyridine ring. | 1.38 - 1.40 Å |

| C-N-C Angle | The bond angle around the nitrogen atom in the pyridine ring. | ~117° |

| Dihedral Angle | The twist between the pyridine ring and a substituent. | Varies depending on steric hindrance |

Note: This table is for illustrative purposes only and does not represent actual data for 2-(Penta-2,4-dien-2-yl)pyridine.

Conformational Analysis and Tautomerism Studies

Molecules with flexible bonds can exist in various spatial arrangements known as conformations. The study of these is critical, as the conformation can significantly affect a molecule's properties and biological activity.

Conformational Analysis: This involves identifying the different stable conformations (conformers) of a molecule and determining their relative energies. researchgate.net For this compound, this would involve studying the rotation around the single bond connecting the penta-dienyl group to the pyridine ring. Computational methods can map the potential energy surface as a function of this rotation to identify energy minima (stable conformers) and the energy barriers between them.

Tautomerism Studies: Tautomers are isomers that readily interconvert, often by the migration of a proton. Pyridine derivatives, such as 2-pyridone, are classic subjects of tautomerism studies, existing in equilibrium with 2-hydroxypyridine. wayne.eduwuxibiology.com Theoretical calculations can predict the relative stability of different tautomeric forms in various environments (e.g., gas phase vs. different solvents). wayne.edu For a compound like this compound, while less obvious, computational studies could explore the possibility of proton transfer, for instance, from the dienyl chain to the pyridine nitrogen, and determine the energetic feasibility of such tautomers. researchgate.netnih.gov

Prediction and Interpretation of Spectroscopic Data (e.g., NMR, UV-Vis) through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, which helps in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. nih.gov By calculating the magnetic shielding of each nucleus in the optimized molecular geometry, predicted spectra can be generated. Comparing these with experimental spectra helps confirm the proposed structure and assign specific signals to the correct atoms.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.org It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light the molecule absorbs, allowing for the prediction of the λ_max values, which can be compared with experimental measurements to understand the electronic properties of the compound.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single molecules in a vacuum or with simplified solvent models, Molecular Dynamics (MD) simulations study the movement of atoms and molecules over time. mdpi.com

Conformational Landscapes: MD simulations provide a dynamic picture of a molecule's flexibility. nih.gov By simulating the molecule's motion over nanoseconds or longer, one can explore the full range of accessible conformations and the transitions between them, providing a more realistic view of the molecule's behavior in solution than static calculations alone.

Intermolecular Interactions: MD is particularly powerful for studying how a molecule interacts with its environment, such as solvent molecules or other solutes. nih.gov A simulation of this compound in a box of water molecules, for example, could reveal how water arranges itself around the pyridine nitrogen and the hydrocarbon chain, providing insights into its solubility and hydration properties.

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction, providing detailed mechanistic insights that are often difficult to obtain experimentally.

Reaction Pathways: By mapping the potential energy surface, theoretical studies can trace the lowest energy path a reaction is likely to follow from reactants to products. This is known as the intrinsic reaction coordinate (IRC).

Transition States: A key goal is to locate the transition state—the highest energy point along the reaction pathway. The structure and energy of the transition state determine the activation energy of the reaction, and thus its rate. For this compound, one could theoretically study its synthesis, potential cyclization reactions of the dienyl chain, or its role as a ligand in a catalytic cycle, identifying all relevant intermediates and transition states. nih.gov

Advanced Analytical Methodologies for the Characterization of 2 Penta 2,4 Dien 2 Yl Pyridine

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is fundamental to understanding the molecular structure of 2-(Penta-2,4-dien-2-yl)pyridine, providing insights into its atomic connectivity, functional groups, and electronic nature.

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the pentadienyl chain. The four protons on the pyridine ring would typically appear in the aromatic region (δ 7.0-8.7 ppm). The protons of the pentadienyl group, including the terminal vinyl protons and the methyl group protons, would produce characteristic signals in the olefinic (δ 5.0-6.5 ppm) and aliphatic (δ ~2.0 ppm) regions, respectively. Coupling constants between adjacent protons would be invaluable for confirming their relative positions.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbons of the pyridine ring would resonate at lower field (δ 120-150 ppm), while the sp² carbons of the diene and the sp³ methyl carbon would appear at their respective characteristic chemical shifts.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the pyridine and pentadienyl fragments. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

Variable Temperature (VT) NMR: VT-NMR studies could provide information on the conformational dynamics of the molecule, such as the rotational barrier around the C-C single bond connecting the pyridine ring and the diene chain. Changes in the NMR spectrum as a function of temperature can reveal information about dynamic processes and conformational equilibria.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H6 | 8.5 - 8.7 | d |

| Pyridine H3, H4, H5 | 7.1 - 7.8 | m |

| Pentadienyl H4 | 6.3 - 6.6 | dd |

| Pentadienyl H5 (trans) | 5.2 - 5.4 | d |

| Pentadienyl H5 (cis) | 5.0 - 5.2 | d |

| Pentadienyl H3 | 5.8 - 6.1 | d |

| Methyl Protons (C1') | 2.0 - 2.3 | s |

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the accurate mass of the molecular ion to four or five decimal places. This high precision allows for the unambiguous determination of the elemental formula (C₁₀H₁₁N), confirming the compound's identity.

Tandem MS (MS/MS): Tandem mass spectrometry would involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern would provide valuable structural information. Expected fragmentation pathways for this compound could include the loss of a methyl radical (CH₃•) or cleavage of the bond between the pyridine ring and the side chain, yielding characteristic fragment ions that help to piece together the molecular structure.

Predicted HRMS and Major MS/MS Fragments for this compound

| Ion | Predicted m/z (monoisotopic) | Description |

| [M+H]⁺ | 146.0964 | Protonated molecular ion |

| [M-CH₃]⁺ | 130.0651 | Loss of a methyl group from the side chain |

| [C₅H₄N]⁺ | 78.0344 | Pyridyl cation |

| [C₅H₇]⁺ | 67.0548 | Pentadienyl cation |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic pyridine ring and the aliphatic/olefinic parts of the pentadienyl chain, C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region, and various C-H bending vibrations. The presence of both aromatic and conjugated alkene functionalities would lead to a complex but informative spectrum.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the C=C bonds in the conjugated diene system, which are often weak in the IR spectrum.

Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Alkene C-H Stretch | 3010 - 3095 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C and C=N Stretch | 1400 - 1650 |

| C-H Bending (out-of-plane) | 690 - 900 |

UV-Visible and fluorescence spectroscopy provide insights into the electronic structure and conjugation within the molecule.

UV-Vis Spectroscopy: Due to the extended conjugation between the pyridine ring and the pentadienyl system, this compound is expected to exhibit strong absorption in the UV region. The spectrum would likely show π → π* transitions characteristic of conjugated systems. The position of the absorption maximum (λ_max) would be sensitive to the solvent polarity.

Fluorescence Spectroscopy: Depending on the rigidity of the molecule and the nature of its excited states, it may exhibit fluorescence. The emission spectrum, if observed, would be at a longer wavelength than the absorption spectrum (Stokes shift) and could provide further information about the electronic properties of the molecule.

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and conformation. Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing information on any intermolecular interactions such as π-π stacking.

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of a sample of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, would be a primary method for determining the purity of the compound. A pure sample would ideally show a single sharp peak. By using a UV detector set at the λ_max of the compound, high sensitivity can be achieved. HPLC can also be used for preparative purification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for analyzing volatile and thermally stable compounds like this compound. It would provide both the retention time (a measure of purity) and the mass spectrum of the compound, allowing for its identification in a mixture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.